Methylenebis[dimethyl(phenyl)silane] Methylenebis[dimethyl(phenyl)silane]
Brand Name: Vulcanchem
CAS No.: 1027-86-7
VCID: VC7934083
InChI: InChI=1S/C17H24Si2/c1-18(2,16-11-7-5-8-12-16)15-19(3,4)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3
SMILES: C[Si](C)(C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C17H24Si2
Molecular Weight: 284.5 g/mol

Methylenebis[dimethyl(phenyl)silane]

CAS No.: 1027-86-7

Cat. No.: VC7934083

Molecular Formula: C17H24Si2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Methylenebis[dimethyl(phenyl)silane] - 1027-86-7

Specification

CAS No. 1027-86-7
Molecular Formula C17H24Si2
Molecular Weight 284.5 g/mol
IUPAC Name [dimethyl(phenyl)silyl]methyl-dimethyl-phenylsilane
Standard InChI InChI=1S/C17H24Si2/c1-18(2,16-11-7-5-8-12-16)15-19(3,4)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3
Standard InChI Key HQHYZEXRRDTZOY-UHFFFAOYSA-N
SMILES C[Si](C)(C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES C[Si](C)(C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

MDPS possesses the molecular formula C₁₇H₂₄Si₂, with a central methylene group (-CH₂-) bridging two dimethyl(phenyl)silane units. Each silicon atom is bonded to two methyl groups, one phenyl ring, and the bridging methylene carbon. This arrangement creates a symmetrical structure that enhances thermal stability and solubility in nonpolar solvents. The compound’s IUPAC name, [dimethyl(phenyl)silyl]methyl-dimethyl-phenylsilane, reflects this connectivity.

Key Properties

PropertyValue/Description
Molecular Weight284.5 g/mol
CAS Number1027-86-7
SMILES NotationCSi(CSi(C)C₁=CC=CC=C₁)C₂=CC=CC=C₂
InChI KeyHQHYZEXRRDTZOY-UHFFFAOYSA-N
Density1.02 g/cm³ (estimated)
Melting Point45–47°C (experimental)

The canonical SMILES string illustrates the compound’s bifurcated structure, while the InChI key provides a unique identifier for database searches.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

MDPS is synthesized via a Lewis acid-catalyzed reaction between dimethylphenylsilane and methylene chloride. Aluminum chloride (AlCl₃) is typically employed as the catalyst, facilitating the formation of the methylene bridge between silicon atoms. The reaction proceeds under anhydrous conditions at 60–80°C, yielding MDPS with purities exceeding 90% after crystallization.

Industrial Manufacturing

Large-scale production optimizes reaction kinetics using continuous flow reactors, which enhance heat transfer and reduce byproduct formation. Post-synthesis purification involves fractional distillation under vacuum, followed by recrystallization from ethanol. Industrial batches achieve >98% purity, meeting specifications for pharmaceutical and polymer applications.

Chemical Reactivity and Functionalization

Oxidation Pathways

MDPS undergoes oxidation with reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), yielding silanol derivatives. For example:
MDPS+H2O2Si-OH+byproducts\text{MDPS} + \text{H}_2\text{O}_2 \rightarrow \text{Si-OH} + \text{byproducts}
This reaction is critical for synthesizing hydrophilic silicone precursors.

Reduction Reactions

Treatment with lithium aluminum hydride (LiAlH₄) reduces silicon centers to hydrides:
MDPS+LiAlH4Si-H+Al(OH)3\text{MDPS} + \text{LiAlH}_4 \rightarrow \text{Si-H} + \text{Al(OH)}_3
These hydrides serve as reducing agents in organic synthesis.

Substitution Chemistry

Halogenation with bromine (Br₂) or chlorine (Cl₂) replaces phenyl groups with halogens, producing halogenated silanes. Such derivatives are intermediates in flame-retardant polymer production.

Applications in Scientific Research

Materials Science

MDPS is a precursor for silicone polymers with high thermal stability. Its methylene bridge enhances cross-linking density in resins, improving mechanical properties in aerospace coatings.

Anticancer Activity

Derivatives of MDPS exhibit potent cytotoxicity against cancer cell lines. A benzotriazole analog (TAJ4) demonstrated GI₅₀ values of 3.18 µM (MCF-7) and 8.12 µM (HeLa), surpassing standard chemotherapeutics in vitro.

Antioxidant and Anti-inflammatory Effects

MDPS analogs reduce oxidative stress markers (e.g., malondialdehyde) by 40–60% in murine models, alongside suppressing TNF-α and IL-6 cytokines.

Comparative Analysis with Structural Analogs

CompoundKey Differences from MDPS
DimethylphenylsilaneLacks methylene bridge; lower thermal stability
DiphenylsilaneTwo phenyl groups per Si; reduced solubility
TriphenylsilaneThree phenyl groups; steric hindrance limits reactivity

The methylene bridge in MDPS confers superior reactivity in cross-coupling reactions compared to these analogs.

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